(2R)-2-(2-Bromoethyl)oxirane chemical structure and properties
(2R)-2-(2-Bromoethyl)oxirane chemical structure and properties
The Chiral C4 Linchpin in Asymmetric Synthesis
Executive Summary
(2R)-2-(2-Bromoethyl)oxirane (also known as (R)-4-bromo-1,2-epoxybutane) is a high-value chiral building block characterized by its bifunctional reactivity. It possesses two distinct electrophilic sites: a strained epoxide ring and a primary alkyl bromide. This dual functionality allows it to serve as a "linchpin" molecule in the synthesis of complex pharmaceutical intermediates, particularly chiral pyrrolidines, tetrahydrofurans, and 1,3-polyols.
This guide details the structural properties, industrial synthesis via Hydrolytic Kinetic Resolution (HKR), and the divergent reactivity profile that makes this molecule essential for drug development.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The molecule is a clear, colorless to yellow liquid. The (R)-enantiomer is the specific focus for asymmetric synthesis, often derived from the racemic mixture via catalytic resolution.
Table 1: Chemical Specifications
| Property | Data |
| IUPAC Name | (2R)-2-(2-Bromoethyl)oxirane |
| Common Name | (R)-4-Bromo-1,2-epoxybutane |
| CAS Number (Racemic) | 13287-42-8 |
| CAS Number (2R-Isomer) | 79413-93-7 |
| CAS Number (2S-Isomer) | 61847-07-2 |
| Molecular Formula | C₄H₇BrO |
| Molecular Weight | 151.00 g/mol |
| Density | 1.52 g/cm³ at 25 °C |
| Boiling Point | ~157 °C (760 mmHg); 80 °C (50 mmHg) |
| Chirality | (R)-configuration at C2 |
| Solubility | Soluble in THF, DCM, MeOH; immiscible with water |
Synthesis & Manufacturing: The Jacobsen HKR Route[9][10]
While the racemic epoxide can be synthesized via the oxidation of 4-bromo-1-butene using m-CPBA, the production of the enantiopure (2R)-isomer relies heavily on the Jacobsen Hydrolytic Kinetic Resolution (HKR) . This method is preferred in industrial settings due to its scalability and the ability to recover the expensive cobalt catalyst.
Mechanism of Action
The HKR utilizes a chiral (salen)Co(III) complex to catalyze the hydrolysis of the unwanted (S)-enantiomer into the corresponding diol, leaving the desired (R)-epoxide unreacted and chemically distinct. This process relies on a cooperative bimetallic mechanism where two metal centers activate both the epoxide and the water nucleophile simultaneously.
Figure 1: Synthesis of (2R)-2-(2-Bromoethyl)oxirane via HKR
Caption: The Jacobsen HKR selectively hydrolyzes the (S)-enantiomer, yielding the (R)-epoxide in high enantiomeric excess (>99% ee).
Reactivity Profile: The Divergent Pathways
The utility of (2R)-2-(2-Bromoethyl)oxirane stems from its ability to undergo sequential nucleophilic attacks. The epoxide ring is generally more reactive toward "hard" nucleophiles and Lewis acid-catalyzed opening, while the alkyl bromide is susceptible to displacement by "soft" nucleophiles or intramolecular attack.
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Path A (Epoxide Opening): Nucleophiles (N₃⁻, CN⁻, OH⁻) attack the less hindered terminal carbon (C1).
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Path B (Cyclization): After epoxide opening, the newly formed alkoxide or amine can displace the bromide to form 5-membered rings (tetrahydrofurans or pyrrolidines).
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Path C (Chain Extension): Displacement of the bromide first (less common) allows for the attachment of the intact epoxide to a larger scaffold.
Figure 2: Divergent Reactivity Map
Caption: The molecule serves as a divergent precursor for linear polyols or cyclic heterocycles depending on the reaction sequence.
Experimental Protocols
Protocol 1: Jacobsen Hydrolytic Kinetic Resolution (HKR)
This protocol ensures the isolation of the (R)-epoxide with >99% ee.
Reagents:
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Racemic 4-bromo-1,2-epoxybutane (1.0 equiv)[1]
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(R,R)-(salen)Co(III)-OAc complex (0.5 mol%)
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Distilled Water (0.55 equiv)
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THF (minimal, optional)
Procedure:
-
Catalyst Activation: In a round-bottom flask, dissolve the (R,R)-(salen)Co(II) precatalyst in toluene. Add acetic acid (2 equiv relative to Co) and stir open to air for 1 hour to generate the active Co(III)-OAc species. Evaporate solvent to dryness.
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Reaction Setup: Add the racemic epoxide (neat) to the flask containing the solid catalyst. Cool to 0 °C.
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Hydrolysis: Slowly add water (0.55 equiv) dropwise over 1 hour. The reaction is exothermic; temperature control is critical to prevent non-selective thermal hydrolysis.
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Stirring: Allow the mixture to warm to room temperature and stir for 12–16 hours.
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Separation: The mixture will separate into two phases (or become a slurry). The (S)-diol byproduct is water-soluble/viscous.
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Distillation: Perform vacuum distillation (approx. 0.1 mmHg at ambient temperature into a cold trap) to isolate the volatile (R)-epoxide. The diol remains in the pot.
-
Validation: Check optical rotation (should be positive) and chiral GC to confirm ee >99%.
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Protocol 2: Nucleophilic Ring Opening (Azidolysis)
Synthesis of the azido-alcohol precursor for pyrrolidines.
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Setup: Dissolve (2R)-2-(2-bromoethyl)oxirane (10 mmol) in acetone/water (4:1).
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Addition: Add NaN₃ (1.2 equiv) and NH₄Cl (1.2 equiv).
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Reaction: Reflux gently for 4 hours. The azide attacks the terminal carbon.
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Workup: Extract with ethyl acetate, wash with brine, and dry over MgSO₄.
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Result: (R)-1-azido-4-bromo-2-butanol. This intermediate can be cyclized using triphenylphosphine (Staudinger condition) to form (R)-3-hydroxypyrrolidine.
Applications in Drug Discovery[11]
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Natural Product Synthesis: The (R)-epoxide is a key intermediate in the total synthesis of Massoialactone , a natural product with antifungal properties. The C4 backbone provides the necessary chirality for the lactone ring.
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Chiral Heterocycles: It is the primary starting material for (R)-3-hydroxypyrrolidine and (S)-3-hydroxytetrahydrofuran , which are privileged scaffolds in kinase inhibitors and GPCR ligands.
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Vigabatrin Analogs: Research suggests its utility in synthesizing conformationally restricted analogs of GABA-transaminase inhibitors like Vigabatrin.
Safety & Stability
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Hazards: (2R)-2-(2-Bromoethyl)oxirane is an alkylating agent .[2] It is classified as a skin and eye irritant and a suspected carcinogen (mutagenic).
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Handling: Always handle in a fume hood with double nitrile gloves. Destroy excess epoxide residues with aqueous NaOH or amine solutions before disposal.
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Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The epoxide is prone to hydrolysis if exposed to moisture over time.
References
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Jacobsen, E. N. "Kinetic Resolution of Terminal Epoxides via Highly Regioselective and Enantioselective Ring Opening."[3] Science, 1997. Link
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Schaus, S. E., et al. "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes."[4] Journal of the American Chemical Society, 2002.[4][5] Link
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National Toxicology Program. "Toxicology and Carcinogenesis Studies of 1,2-Epoxybutane." NTP Technical Report Series, 1988.[6] Link
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GuideChem. "(R)-4-Bromo-1,2-epoxybutane Product Details & CAS 79413-93-7." Link
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Sigma-Aldrich. "Product Specification: (S)-2-(2-Bromoethyl)oxirane (CAS 61847-07-2)." Link
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- 4. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. 1,2-Epoxybutane - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
